Lipophilicity Modulation via Linker Length: 3-Methoxypropyl vs. 2-Methoxyethyl
1-Boc-4-(3-methoxypropylamino)piperidine (C3-linker) exhibits a computed XLogP3 of 1.4, compared to 1.1 for the two-carbon methoxyethyl analog 1-Boc-4-(2-methoxyethylamino)piperidine (CAS 710972-40-0), a difference of ΔXLogP3 = +0.3 [1]. This lipophilicity increment is accompanied by a molecular weight increase of 14.02 g/mol (272.38 vs. 258.36) and one additional rotatable bond (7 vs. 6) [1]. In medicinal chemistry, a ΔlogP of 0.3 can meaningfully shift membrane permeability profiles for CNS-targeted compounds, making this specific linker length relevant for blood-brain barrier penetration optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4, MW = 272.38 g/mol, Rotatable Bonds = 7 |
| Comparator Or Baseline | 1-Boc-4-(2-methoxyethylamino)piperidine (CAS 710972-40-0): XLogP3 = 1.1, MW = 258.36 g/mol, Rotatable Bonds = 6 |
| Quantified Difference | ΔXLogP3 = +0.3; ΔMW = +14.02 g/mol; ΔRotatable Bonds = +1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
A 0.3-unit logP difference can significantly influence passive membrane permeability and CNS partitioning in drug discovery programs, making this compound preferable for lead series where target lipophilicity ranges between 1.0 and 1.5.
- [1] PubChem. Computed Properties comparison: CID 43652165 (CAS 887588-23-0) and CID 43652134 (CAS 710972-40-0). National Center for Biotechnology Information. Retrieved 2026-04-25. View Source
